

2-Chloro-5-hydrazinylbenzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Chloro-5-hydrazinylbenzoic acid
CAS No.:	327092-95-5
Cat. No.:	B2995406

[Get Quote](#)

Technical Guide: 2-Chloro-5-hydrazinylbenzoic Acid

CAS Identifiers: 327092-95-9 (Free Acid) | 41112-74-7 (Hydrochloride Salt)[1]

Executive Summary

2-Chloro-5-hydrazinylbenzoic acid is a critical aromatic building block characterized by a trifunctional core: a carboxylic acid (C1), a chloro-substituent (C2), and a hydrazine moiety (C5).[1] This specific substitution pattern renders it an essential scaffold for the synthesis of 1-arylpyrazoles and N-arylated heterocycles, motifs frequently observed in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.[1]

This guide provides a rigorous technical analysis of the compound's properties, a field-validated synthesis protocol designed to minimize deflagration risks associated with diazonium intermediates, and a strategic overview of its application in heterocyclic chemistry.[1]

Part 1: Chemical Identity & Physicochemical Data[2] [3]

The compound typically exists as a hydrochloride salt to prevent oxidative degradation (auto-oxidation of the hydrazine group) and to improve shelf stability.

Nomenclature & Identifiers

Parameter	Identifier / Value
IUPAC Name	5-Hydrazinyl-2-chlorobenzoic acid
Common Synonyms	3-Carboxy-4-chlorophenylhydrazine; 2-Chloro-5-hydrazinobenzoic acid
CAS Number (Free Acid)	327092-95-9
CAS Number (HCl Salt)	41112-74-7
Molecular Formula	(Free Acid)
Molecular Weight	186.59 g/mol (Free Acid)
SMILES	<chem>OC(=O)C1=C(Cl)C=CC(NN)=C1</chem>

Physicochemical Properties

Property	Data	Experimental Note
Appearance	Off-white to beige powder	Darkens upon oxidation/air exposure.[1]
Melting Point	>210°C (dec.)[2][3]	Decomposes with gas evolution (typical of hydrazines).
Solubility	DMSO, Methanol (moderate)	Poor solubility in non-polar solvents (, Hexane).[1]
Acidity (pKa)	~3.5 (COOH), ~5.0 ()	Amphoteric nature due to acid and basic hydrazine.[1]

Part 2: Synthesis Protocol (Diazotization-Reduction) [10]

Objective: Synthesize **2-chloro-5-hydrazinylbenzoic acid** hydrochloride from 5-amino-2-chlorobenzoic acid. Precursor CAS: 635-21-2 (5-Amino-2-chlorobenzoic acid).[1]

Reaction Engineering Logic

The transformation relies on the Sandmeyer-type sequence.

- Diazotization: Conversion of the amine to a diazonium salt using nitrous acid generated in situ.
 - Critical Control: Temperature must be kept to prevent hydrolysis of the diazonium species into a phenol (2-chloro-5-hydroxybenzoic acid).[1]
- Reduction: Conversion of the diazonium to hydrazine.
 - Reagent Choice: Stannous Chloride (

) is preferred over Sodium Sulfite (

) for this substrate. While sulfite is cheaper,

in concentrated HCl provides a cleaner reduction for carboxyl-containing aromatics and avoids the formation of diazosulfonates which can be difficult to hydrolyze.[1]

Step-by-Step Methodology

Materials:

- 5-Amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol)[1]
- Sodium Nitrite () (4.4 g, 64.1 mmol)[1]
- Stannous Chloride Dihydrate () (32.9 g, 145.7 mmol)[1]
- Concentrated HCl (12 M)
- Ice/Water[1]

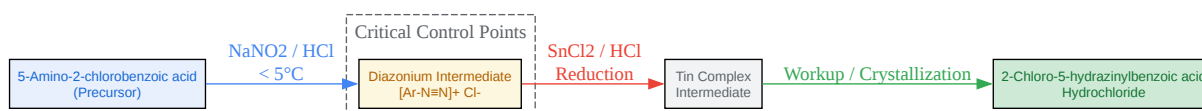
Protocol:

- Diazonium Salt Formation:
 - In a 500 mL 3-neck round-bottom flask, suspend 10.0 g of 5-amino-2-chlorobenzoic acid in 30 mL of water and 30 mL of conc. HCl.
 - Cool the suspension to 0–5°C using an ice-salt bath.[4] Efficient stirring is mandatory to prevent hot-spots.
 - Dissolve (4.4 g) in 15 mL water. Add this solution dropwise to the amine suspension over 20 minutes.

- Self-Validation Point: The mixture should become a clear(er) solution. Test a drop with KI-starch paper; it should turn immediately blue (excess nitrite).
- Reduction:
 - Dissolve

(32.9 g) in 40 mL of conc. HCl. Cool this solution to 0°C.
 - Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring.
 - Observation: A thick precipitate (the hydrazine double salt) will form almost immediately.
 - Allow the mixture to stand at 0–5°C for 2 hours, then warm to room temperature overnight.
- Isolation & Purification:
 - Filter the precipitate.[5][6][7][4]
 - Free Base Liberation (Optional but risky due to stability): Dissolve in water, neutralize with to pH 7, and filter.[1]
 - Salt Isolation (Recommended): Wash the filtered solid with cold dilute HCl, then with a small amount of cold ethanol.[1] Recrystallize from dilute HCl/Water if necessary.
 - Dry under vacuum at 40°C.

Synthetic Pathway Visualization



[Click to download full resolution via product page](#)

Caption: Synthesis workflow utilizing Sandmeyer-type reduction. Temperature control at the Diazo stage is critical to avoid phenol byproducts.

Part 3: Reactivity & Applications[2][12]

The hydrazine group at position 5 is a potent nucleophile, while the carboxylic acid at position 1 and chlorine at position 2 provide handles for orthogonal functionalization.[1]

Synthesis of 1-Arylpyrazoles

The primary application of this scaffold is the synthesis of 1-arylpyrazoles, a pharmacophore found in COX-2 inhibitors and various agrochemicals.[1]

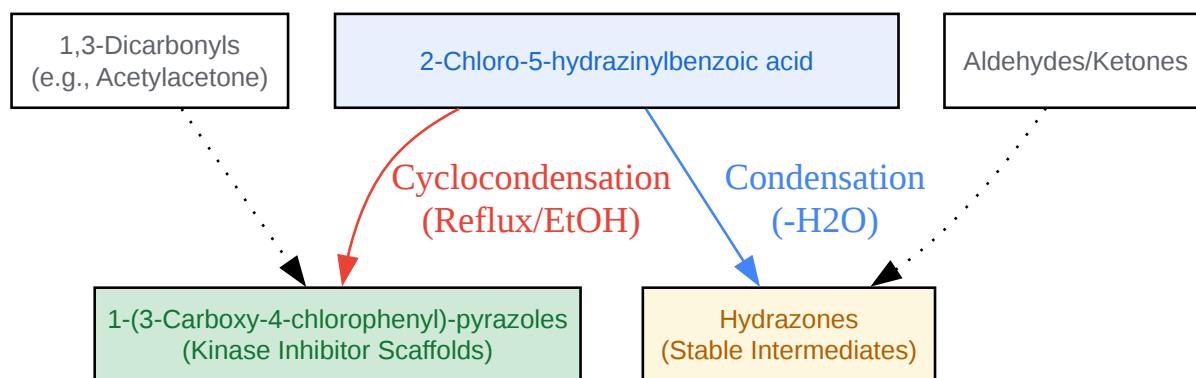
- Mechanism: Condensation of the hydrazine with 1,3-dicarbonyls (e.g., acetylacetone or ethyl acetoacetate).[1]
- Regiochemistry: The reaction forms a pyrazole ring attached to the C5 position of the benzoic acid core.[1]

Synthesis of Indazoles (Limitations)

Unlike 2-hydrazinobenzoic acid, which readily cyclizes to form indazolones, **2-chloro-5-hydrazinylbenzoic acid** does not easily cyclize intramolecularly because the hydrazine is meta to the carboxylic acid.[1]

- Utility: It is used to build the indazole core only if the hydrazine reacts with a reagent that allows cyclization onto the C4 or C6 position (e.g., via C-H activation or if a leaving group was present at C4), but this is less common.[1]

Application Workflow



[Click to download full resolution via product page](#)

Caption: Divergent synthesis pathways. The pyrazole route (left) is the dominant application for drug discovery scaffolds.[1]

Part 4: Safety & Handling (E-E-A-T)

Toxicology

- Genotoxicity: Hydrazines and their salts are known genotoxic impurities (GTIs). They must be handled in a fume hood with appropriate PPE (double nitrile gloves).
- Skin Sensitization: Potent skin sensitizer. Wash immediately with soap and water upon contact.

Analytical Validation

To ensure the integrity of the synthesized material:

- HPLC: Use a C18 column with a mobile phase of Water/Acetonitrile (0.1% TFA). Hydrazines are polar; expect early elution.

- NMR:

NMR in DMSO-

should show the hydrazine protons (

) as broad singlets around 4–9 ppm (exchangeable), distinct from the aromatic protons.

- Silver Nitrate Test: Dissolve a small amount in water; addition of solution will yield a precipitate of AgCl (if HCl salt) and metallic silver (black) due to the reducing power of the hydrazine group.

References

- ChemicalBook. (2025).[8] 2-Chloro-5-hydrazinobenzoic acid hydrochloride Product Data. Retrieved from
- Leyan. (2025).[9] **2-Chloro-5-hydrazinylbenzoic acid** hydrochloride CAS 41112-74-7.[1][10] Retrieved from
- BenchChem. (2025).[11][4] Application Notes: 2-(Benzyloxy)-5-chlorobenzoic Acid and Derivatives in Drug Discovery. Retrieved from
- Google Patents. (2009). CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride.[1] (Adapted protocol for 5-isomer). Retrieved from
- MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. (Precursor synthesis).[9][11][3][7][4] Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 2. 2-Hydrazinobenzoic acid hydrochloride [oakwoodchemical.com]
- 3. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- [6. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook \[chemicalbook.com\]](#)
- [7. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents \[patents.google.com\]](#)
- [8. mdpi.com \[mdpi.com\]](#)
- [9. calibrechem.com \[calibrechem.com\]](#)
- [10. 2-氯-5-肼基苯甲酸盐 | 2-Chloro-5-hydrazinylbenzoic acid h | 184163-49-3 - 乐研试剂 \[leyan.com\]](#)
- [11. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [2-Chloro-5-hydrazinylbenzoic acid CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2995406/docs#2-chloro-5-hydrazinylbenzoic-acid-cas-number-and-identifiers\]](https://www.benchchem.com/product/b2995406/docs#2-chloro-5-hydrazinylbenzoic-acid-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check